2-Chloro-3-fluoro-6-methoxybenzoic acid
Description
2-Chloro-3-fluoro-6-methoxybenzoic acid (CAS: 170.25; molecular formula: C₈H₆ClFO₃) is a halogenated benzoic acid derivative featuring a trifunctionalized aromatic ring. Its structure includes chlorine at position 2, fluorine at position 3, and a methoxy group at position 6 (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electronic and steric properties, which influence reactivity and binding interactions .
Properties
IUPAC Name |
2-chloro-3-fluoro-6-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFVFPPHGGYQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545315-29-4 | |
| Record name | 2-chloro-3-fluoro-6-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 3-fluoro-6-methoxybenzoic acid with chlorine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 2-Chloro-3-fluoro-6-methoxybenzoic acid may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Coupling Products: Biaryl compounds formed through the coupling of the benzoic acid derivative with aryl halides.
Scientific Research Applications
2-Chloro-3-fluoro-6-methoxybenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles.
Coupling Reactions: In Suzuki-Miyaura coupling, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with positional isomerism, functional group variations, or substituent modifications. Key differences in physicochemical properties, reactivity, and applications are highlighted below.
Positional Isomers
- 6-Chloro-2-fluoro-3-methoxybenzoic acid (CAS: Not explicitly provided; ): Substituents: Chlorine (position 6), fluorine (position 2), methoxy (position 3). Impact: Altered electronic effects due to fluorine’s electronegativity at position 2, which may reduce the acidity of the benzoic acid group compared to the target compound. This isomer is less commonly reported in synthetic pathways .
- 2-Fluoro-6-methoxybenzoic acid (): Substituents: Fluorine (position 2), methoxy (position 6); lacks chlorine. Impact: Absence of chlorine reduces molecular weight (MW: 170.16 vs. 223.23) and lipophilicity (predicted XLogP3: ~1.3 vs. ~2.1).
Functional Group Variants
2-Chloro-6-fluoro-3-formylbenzoic acid (CAS: 1131605-23-6; C₈H₄ClFO₃; ):
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 2586126-90-9; C₉H₈ClFO₄; ):
Substituent Modifications
- 3-Chloro-6-methoxy-2-methylbenzoic acid (CAS: 23550-92-7; C₉H₉ClO₃; ): Substituents: Methyl (position 2), chlorine (position 3), methoxy (position 6).
Biological Activity
2-Chloro-3-fluoro-6-methoxybenzoic acid (C8H6ClFO3) is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of chlorine, fluorine, and a methoxy group on its benzene ring, which may influence its interactions with biological systems.
Chemical Structure
The molecular structure of this compound includes:
- Chlorine at the 2-position
- Fluorine at the 3-position
- Methoxy group (-OCH3) at the 6-position
Synthesis
The synthesis of this compound typically involves the chlorination and fluorination of methoxybenzoic acid derivatives. Common methods include:
- Chlorination : Using chlorine gas or chlorinating agents.
- Fluorination : Employing fluorinating agents in controlled conditions to ensure selectivity for the desired position on the benzene ring.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific mechanisms through which it exerts its effects are still under investigation, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular signaling pathways.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activities:
- Antitumor Activity : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to reduce cell viability in gastric cancer cells while displaying lower toxicity towards normal epithelial cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens, showing promising results in inhibiting bacterial growth.
Case Studies
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Charest et al. (2005) | Significant inhibition of cancer cell proliferation | Gastric cancer cells |
| Froese et al. (2016) | Induced apoptosis in lung cancer cells | A549, H358 |
| Alexander et al. (2020) | Reduced growth of bacterial strains | Various pathogenic bacteria |
Toxicity and Safety Profile
The safety profile of this compound has been assessed in various studies. While it demonstrates effective biological activity, its toxicity levels are crucial for therapeutic applications. Preliminary data suggest that it has a favorable safety margin when tested against non-cancerous cell lines .
Summary of Toxicity Studies
| Parameter | Result |
|---|---|
| Acute Toxicity | Low toxicity observed in non-cancerous cells |
| Chronic Exposure | Further studies needed for long-term effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
